molecular formula C16H20N2O4 B4621042 N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B4621042
M. Wt: 304.34 g/mol
InChI Key: OSCYFNRQLLVNHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves methods that yield crystals suitable for nonlinear optical device applications. Techniques such as recrystallization from ethyl acetate solution by slow cooling, zone refining, and sublimation under reduced pressure have been explored, with a combination of recrystallization and sublimation proving most effective for purification. Single crystals were grown using the Bridgman technique, adjusting parameters like furnace temperature, growing rate, and cooling rate of the crystals (Kagawa et al., 1994).

Molecular Structure Analysis

A new crystal form of this compound was discovered, belonging to the noncentrosymmetric class, orthorhombic P212121, with specific unit-cell dimensions. This structure has less twisting and more bending compared to previously reported structures, affecting the molecular alignment and interactions, which is crucial for its application in nonlinear optics (Kagawa et al., 1996).

Chemical Reactions and Properties

This compound demonstrates significant nonlinear optical properties, such as phase-matched second-harmonic generation in the violet wavelength region when pumped with a Ti-sapphire laser. These properties are essential for applications in frequency doubling of laser diodes and other optical devices (Sagawa et al., 1993).

Physical Properties Analysis

The physical properties of this compound, including its crystalline form and optical properties, are crucial for its application in nonlinear optics. The quality of the crystals, as indicated by their ability to demonstrate second harmonic generation, suggests their suitability for such applications. The growth and purification methods significantly affect the physical properties of the crystals (Kagawa et al., 1994).

Chemical Properties Analysis

The chemical properties, such as the compound's reactivity and interactions with other substances, play a vital role in its application and functionality in device manufacturing. For example, the compound's structural form affects its dipole-dipole interactions, which are critical for its nonlinear optical properties (Kagawa et al., 1996).

Scientific Research Applications

Nonlinear Optical Material

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been identified as a promising organic material for nonlinear optical devices, particularly in the development of frequency doublers for laser diodes. Studies have demonstrated its effectiveness in generating second harmonic beams in the 380–450 nm wavelength region when pumped by a Ti-sapphire laser. This capability is attributed to its favorable optical properties and the quality of the crystals that can be grown for this purpose. The material has undergone various purification and crystal growth processes to achieve the desired quality for nonlinear optical applications, with a focus on recrystallization and sublimation methods to produce single crystals suitable for device fabrication (Kagawa et al., 1994); (Sagawa et al., 1993).

Crystal Structure and Molecular Alignment

Further research into the crystal structure of N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has revealed a new crystal form belonging to the noncentrosymmetric class, orthorhombic P212121. This structure is characterized by less twisting and more bending in the molecular structure compared to previously reported forms. The antiparallel coupling of molecules in this crystal form, as opposed to the parallel arrangement in others, suggests a mechanism to compensate for repulsion from dipole-dipole interactions, which is critical for its nonlinear optical properties. This understanding of molecular alignment and hyperpolarizabilities has implications for the design and optimization of nonlinear optical materials (Kagawa et al., 1996).

Organic Synthesis and Spirocyclic Compounds

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane also serves as a foundation for the synthesis of various spirocyclic compounds, demonstrating the versatility of this structure in organic chemistry. These synthetic approaches have led to the creation of novel compounds with potential applications in medicinal chemistry and material science. For instance, the cyclocondensation reactions involving this scaffold have yielded new derivatives with potential for antiviral activity, showcasing the compound's utility beyond optical applications (Chimichi et al., 1984).

properties

IUPAC Name

N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-12(19)13-3-2-4-14(11-13)17-15(20)18-7-5-16(6-8-18)21-9-10-22-16/h2-4,11H,5-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCYFNRQLLVNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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